2,2,6,6-Tetramethylpiperidine-N-oxyl-4-(9-fluorenylmethyloxycarbonyl-amino)-4-carboxylic acid

Description

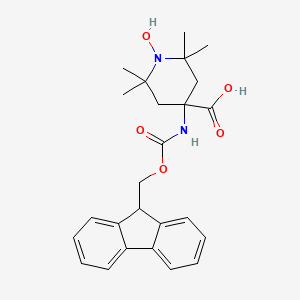

Chemical Structure and Properties The compound, commonly abbreviated as Fmoc-TOAC-OH (IUPAC name: 2,2,6,6-Tetramethylpiperidine-N-oxyl-4-(9-fluorenylmethyloxycarbonyl-amino)-4-carboxylic acid), is a spin-labeled amino acid derivative. It integrates three key functional groups:

- A 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for compatibility with solid-phase peptide synthesis (SPPS).

- A 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) nitroxide radical, enabling electron paramagnetic resonance (EPR) spectroscopy.

- A carboxylic acid moiety for backbone incorporation into peptides .

Applications

Fmoc-TOAC-OH is primarily used to synthesize spin-labeled peptides for studying conformational dynamics, folding, and binding interactions via EPR techniques such as continuous-wave (CW-EPR) and double electron–electron resonance (DEER) spectroscopy . Its rigid integration into peptide backbones provides precise spatial and dynamic information, avoiding the mobility artifacts common with cysteine-based spin labels .

Synthesis and Handling

The compound is commercially available (e.g., Iris Biotech, EMD Millipore) with HPLC purity ≥98% . It requires storage at +2 to +8°C, protection from light, and anhydrous conditions to preserve the nitroxide radical’s stability .

Properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-23(2)14-25(21(28)29,15-24(3,4)27(23)31)26-22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20,31H,13-15H2,1-4H3,(H,26,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFQTZLNQLBAIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the Fmoc protection of the amino group of 2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid (TOAC). The key step is the reaction of the free amino acid with an activated Fmoc reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide, under mild conditions to form the Fmoc-protected derivative.

- Starting Material: 2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid (TOAC)

- Protecting Reagent: N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

- Solvent: Typically dimethylformamide (DMF) or a DMF/dichloromethane mixture

- Base: Mild bases such as sodium bicarbonate or triethylamine to neutralize the acid formed

- Temperature: Room temperature to slightly elevated temperatures (20–40 °C)

- Reaction Time: Several hours (commonly 2–24 hours)

This reaction yields Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid with high purity and yield suitable for subsequent peptide synthesis applications.

Detailed Reaction Scheme

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Dissolve TOAC in DMF | Preparation of substrate solution |

| 2 | Add Fmoc-OSu and base (e.g., NaHCO3) | Initiate Fmoc protection of amino group |

| 3 | Stir at room temperature for 4–12 hours | Allow completion of reaction |

| 4 | Quench reaction, extract product | Workup involving aqueous extraction and organic solvent wash |

| 5 | Purify by recrystallization or chromatography | Obtain pure Fmoc-protected product |

Industrial Scale Preparation

Industrial synthesis follows the same chemical principles but employs:

- Automated peptide synthesizers for precise reagent addition

- Large-scale reactors with controlled temperature and stirring

- Optimization of solvent volumes and reaction times to maximize yield and minimize waste

- Use of environmentally friendly solvents where possible

This scale-up maintains product integrity while improving throughput and cost-effectiveness.

Analytical Data and Reaction Yields

| Parameter | Value |

|---|---|

| Molecular Formula | C25H30N2O5 |

| Molecular Weight | 438.5 g/mol |

| Typical Yield (Lab Scale) | 75–90% |

| Purity (HPLC) | >98% |

| Melting Point | Not commonly reported; stable under peptide synthesis conditions |

Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are used to confirm the structure and purity of the compound after synthesis.

Reaction Mechanisms and Conditions

- The amino group of TOAC nucleophilically attacks the activated carbonate of Fmoc-OSu, forming a carbamate linkage.

- The nitroxyl radical remains intact during this reaction, preserving the spin-label properties.

- Mild basic conditions ensure deprotonation of the amino group and neutralization of the succinimide byproduct.

- The reaction is typically monitored by thin-layer chromatography (TLC) or HPLC to determine completion.

Supporting Research and Applications

- The compound has been successfully incorporated into peptides via solid-phase peptide synthesis (SPPS), where the Fmoc group is removed under mild basic conditions (20% piperidine in DMF) to allow chain elongation.

- The nitroxyl radical enables EPR studies of peptide structure and dynamics.

- The Fmoc protection strategy facilitates selective and efficient peptide synthesis with minimal side reactions.

Summary Table of Preparation Methods

| Method Aspect | Description |

|---|---|

| Starting Material | 2,2,6,6-Tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid (TOAC) |

| Protecting Agent | N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |

| Solvent | DMF or DMF/DCM mixture |

| Base | Sodium bicarbonate or triethylamine |

| Temperature | Room temperature to 40 °C |

| Reaction Time | 4–24 hours |

| Purification | Extraction and chromatography or recrystallization |

| Typical Yield | 75–90% |

| Analytical Confirmation | NMR, MS, HPLC |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can target the nitroxide group.

Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxylamines.

Scientific Research Applications

Chemical Synthesis and Catalysis

Overview:

The compound serves as a catalyst in various organic reactions due to its ability to stabilize free radicals. Its structural features allow it to participate in oxidation-reduction reactions efficiently.

Applications:

- Oxidation Reactions: It is used in the selective oxidation of alcohols to aldehydes or ketones.

- Polymerization Inhibitor: It acts as an inhibitor during the polymerization of styrene, preventing premature polymer formation.

Case Study:

In a study by Gheorghe et al. (2006), the compound was utilized in the synthesis of acrylamide derivatives, demonstrating its effectiveness in facilitating reactions that involve radical intermediates .

Biochemical Research

Overview:

The compound has shown promise in biochemical applications, particularly in studies involving reactive oxygen species (ROS).

Applications:

- Antioxidant Properties: It has been investigated for its ability to scavenge free radicals and reduce oxidative stress in biological systems.

- Limitations on Reactive Oxygen Species: The compound catalyzes the disproportionation of superoxide and facilitates hydrogen peroxide metabolism .

Case Study:

Research highlighted that 2,2,6,6-Tetramethylpiperidine-N-oxyl derivatives can significantly reduce oxidative damage in cellular models, suggesting potential therapeutic applications in diseases characterized by oxidative stress .

Overview:

The compound is being explored for its potential use in pharmaceuticals due to its biological activity.

Applications:

- Drug Development: Investigated as a lead compound for developing drugs targeting oxidative stress-related diseases.

- Antiviral Activity: Preliminary studies suggest efficacy against viral RNA polymerases, including SARS-CoV-2 .

Case Study:

A recent study indicated that derivatives of this compound could inhibit RNA-dependent RNA polymerase activity, presenting a potential avenue for antiviral drug development .

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylpiperidine-N-oxyl-4-(9-fluorenylmethyloxycarbonyl-amino)-4-carboxylic acid involves its ability to participate in redox reactions. The nitroxide group can undergo reversible oxidation and reduction, making it a useful tool for studying redox processes. The Fmoc group serves as a protecting group, allowing for selective reactions at other sites on the molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of Fmoc-TOAC-OH with structurally or functionally related compounds:

Table 1: Key Features of Fmoc-TOAC-OH and Analogous Compounds

Critical Analysis of Functional Differences

EPR Functionality Fmoc-TOAC-OH’s TEMPO radical enables quantitative measurement of rotational diffusion coefficients (DR) via CW-EPR, probing peptide conformational changes at μΜ concentrations . Non-radical analogs (e.g., N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid) lack this capability, limiting their utility to structural studies.

Synthetic Flexibility

- Fmoc-TOAC-OH’s orthogonally protected Fmoc group allows seamless integration into automated SPPS workflows .

- TOAC (unprotected) requires custom protection strategies, increasing synthesis complexity .

Stability and Purity Fmoc-TOAC-OH’s ≥98% HPLC purity ensures reproducible EPR data .

Research Findings

- Aggregation Studies : The nitroxide’s sensitivity to microenvironment changes enabled detection of oligomerization in amyloidogenic peptides at early stages .

Biological Activity

2,2,6,6-Tetramethylpiperidine-N-oxyl-4-(9-fluorenylmethyloxycarbonyl-amino)-4-carboxylic acid (commonly referred to as TMP-NO-Fmoc-Ac ), is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of TMP-NO-Fmoc-Ac, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

TMP-NO-Fmoc-Ac is characterized by a tetramethylpiperidine core with a nitroxide functional group and a fluorene-derived carbamate moiety. The molecular formula is , with a molecular weight of approximately 344.41 g/mol. Its structure allows it to function as both a radical scavenger and an electron donor, which is critical in various biological contexts.

Mechanisms of Biological Activity

The biological activities of TMP-NO-Fmoc-Ac can be attributed to several mechanisms:

- Antioxidant Activity : The nitroxide group in TMP-NO-Fmoc-Ac acts as a stable free radical. This property enables it to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

- Bioconjugation : The Fmoc (9-fluorenylmethyloxycarbonyl) group facilitates bioconjugation reactions. This characteristic is particularly useful in drug delivery systems where TMP-NO-Fmoc-Ac can be conjugated with various biomolecules to enhance therapeutic efficacy .

- Enzyme Inhibition : Preliminary studies suggest that TMP-NO-Fmoc-Ac may inhibit certain enzymes involved in oxidative stress pathways. This inhibition can lead to reduced inflammation and improved cellular health .

Antioxidant Studies

Research has demonstrated that TMP-NO-Fmoc-Ac exhibits significant antioxidant properties. In vitro studies showed that it effectively reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide (H2O2). The compound was found to lower malondialdehyde (MDA) levels, a marker of lipid peroxidation, indicating its protective role against oxidative damage .

Bioconjugation Applications

In a study exploring drug delivery systems, TMP-NO-Fmoc-Ac was successfully conjugated with doxorubicin, a chemotherapeutic agent. The resulting conjugate demonstrated enhanced cellular uptake and cytotoxicity against cancer cell lines compared to free doxorubicin, highlighting the potential of TMP-NO-Fmoc-Ac in targeted therapy .

Enzyme Inhibition

Another study investigated the inhibitory effects of TMP-NO-Fmoc-Ac on lipoxygenase (LOX), an enzyme involved in the inflammatory response. The results indicated that the compound significantly reduced LOX activity, suggesting its potential as an anti-inflammatory agent .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Demonstrated significant reduction in MDA levels in H2O2-treated cells. |

| Study 2 | Drug Delivery | Enhanced cytotoxicity of doxorubicin when conjugated with TMP-NO-Fmoc-Ac. |

| Study 3 | Enzyme Inhibition | Inhibited lipoxygenase activity, suggesting anti-inflammatory potential. |

Q & A

Q. What are the optimal synthetic routes and purification methods for 2,2,6,6-Tetramethylpiperidine-N-oxyl-4-(9-fluorenylmethyloxycarbonyl-amino)-4-carboxylic acid?

The synthesis typically involves coupling the TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) moiety with an Fmoc-protected amino acid scaffold. Key steps include:

- Protection of the amino group : The Fmoc group is introduced via reaction with 9-fluorenylmethyl chloroformate under basic conditions (e.g., NaHCO₃) to ensure selective protection .

- Radical stabilization : The TEMPO group is synthesized via oxidation of the corresponding piperidine precursor, followed by purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove unreacted intermediates .

- Final purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended to achieve >95% purity, as confirmed by analytical HPLC and mass spectrometry .

Q. How do the Fmoc and TEMPO functional groups influence the compound’s reactivity in peptide synthesis?

- Fmoc group : Provides temporary protection for the amino group during solid-phase peptide synthesis (SPPS), allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting the TEMPO radical .

- TEMPO group : Acts as a stable nitroxide radical, enabling applications in electron paramagnetic resonance (EPR) spectroscopy. Its steric bulk may require optimized coupling reagents (e.g., HBTU/DIPEA) to minimize steric hindrance during peptide elongation .

Q. What are the critical storage and handling conditions to maintain the compound’s stability?

- Light sensitivity : Store in amber vials at –20°C to prevent radical degradation from UV exposure.

- Moisture control : Use anhydrous solvents (e.g., DMF, DCM) during synthesis to avoid hydrolysis of the Fmoc group.

- Oxygen sensitivity : Purge reaction mixtures with inert gas (N₂ or Ar) to preserve the TEMPO radical’s integrity .

Advanced Research Questions

Q. How can this compound be utilized in EPR spectroscopy to study peptide conformational dynamics?

The TEMPO moiety serves as a spin probe for EPR, enabling real-time monitoring of peptide structural changes. Methodological considerations include:

- Site-specific incorporation : Introduce the compound into peptides during SPPS at desired positions to track local conformational shifts.

- Data acquisition : Use continuous-wave EPR at X-band frequencies (9–10 GHz) to measure rotational correlation times and detect changes in mobility (e.g., helix-coil transitions) .

Q. What strategies prevent radical quenching when incorporating this compound into peptide chains?

Q. How can contradictions between analytical data (e.g., HPLC vs. NMR purity) be resolved?

Q. What computational approaches optimize the compound’s synthesis and application in complex systems?

- Reaction modeling : Use density functional theory (DFT) to predict reaction pathways for TEMPO-Fmoc coupling, focusing on transition-state energies .

- Molecular dynamics (MD) simulations : Model peptide-TEMPO interactions to predict conformational effects and guide experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.